5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione
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Overview
Description
5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione is a heterocyclic compound with a unique structure that includes an oxazolidine ring and a dithione group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2,4-oxazolidinedithione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione group to thiol groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 5-[[4-(Diphenylamino)phenyl]methylene]-2,4-oxazolidinedithione
- 5-[[4-(Dimethylamino)phenyl]methylene]-2-thioxo-4-thiazolidinone
Uniqueness
5-[[4-(Dimethylamino)phenyl]methylene]-2,4-oxazolidinedithione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an oxazolidine ring and a dithione group makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazolidine-2,4-dithione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(16)13-12(17)15-10/h3-7H,1-2H3,(H,13,16,17)/b10-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHPWNRSMANFEJ-YFHOEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=S)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=S)NC(=S)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353727 |
Source
|
Record name | AC1LFA9Q | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578733-97-8 |
Source
|
Record name | AC1LFA9Q | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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